2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activity, particularly as a kinase inhibitor, making it a promising candidate in drug development, especially for oncology applications. Its chemical structure and unique substituents contribute to its distinct pharmacological properties.
The compound is identified by its CAS number 1013916-37-4 and has been characterized in various chemical databases, including ChemicalBook and Benchchem, where details about its synthesis and applications are documented. It is primarily used as an intermediate in the synthesis of Palbociclib, a drug used in the treatment of hormone receptor-positive breast cancer .
2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one is classified as a pharmaceutical intermediate and a heterocyclic compound. Its classification is significant due to its role in medicinal chemistry and its potential therapeutic applications.
The synthesis of 2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves multiple steps, including the formation of the pyrido-pyrimidine core and subsequent chlorination and methylation reactions. One common method includes:
The reaction conditions typically involve heating under inert atmospheres and monitoring for completion via techniques such as thin-layer chromatography. The final product is purified through crystallization or chromatography techniques.
The molecular formula of 2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one is with a molecular weight of approximately 277.75 g/mol. The structure features a pyrido-pyrimidine ring system with various substituents that influence its biological activity.
Key structural data includes:
The compound can participate in various chemical reactions including:
Common reagents used include oxidants like potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction reactions. The outcomes of these reactions depend significantly on reaction conditions such as temperature and solvent choice.
The mechanism of action for 2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one primarily involves its interaction with specific kinase targets. By binding to the active sites of these enzymes, it inhibits their activity, thereby disrupting critical signaling pathways involved in cell proliferation and survival.
This inhibition is particularly relevant in cancer therapy, where dysregulated kinase activity contributes to tumor growth. The selectivity of this compound towards certain kinases enhances its potential as an effective therapeutic agent .
The compound exhibits stability under normal laboratory conditions but may require specific storage conditions (e.g., inert atmosphere) to prevent degradation.
Relevant analyses include:
Property | Value |
---|---|
Molecular Formula | C14H16ClN3O |
Molecular Weight | 277.75 g/mol |
IUPAC Name | 2-chloro-5-methyl... |
InChI | InChI=1S/C14H16... |
2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one serves primarily as an intermediate in pharmaceutical synthesis, particularly in the production of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). This makes it significant in the field of oncology for treating hormone receptor-positive breast cancer.
Additionally, due to its unique structural features and biological activity, it may have potential applications in other therapeutic areas requiring kinase inhibition or modulation .
CAS No.: 169062-92-4
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.:
CAS No.: